Aluminum hydroxide phosphate
Description
Structure
2D Structure
Properties
CAS No. |
66578-77-6 |
|---|---|
Molecular Formula |
AlHO5P-4 |
Molecular Weight |
138.96 g/mol |
InChI |
InChI=1S/Al.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |
InChI Key |
ZHCXFLVDHRUYCX-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Al] |
Origin of Product |
United States |
Synthesis and Preparation Methodologies
Solution-Based Synthesis Approaches
Solution-based synthesis methods are widely employed for the production of aluminum hydroxide (B78521) phosphate (B84403) due to their versatility and ability to yield homogenous products at relatively low temperatures. These techniques involve the reaction of aluminum and phosphate precursors in a liquid medium.
Chemical Precipitation Techniques
Chemical precipitation is a cornerstone of solution-based synthesis, relying on the reaction of soluble precursors to form an insoluble aluminum hydroxide phosphate product. The characteristics of the final product are highly dependent on the reaction pathway and conditions.
In the base-to-acid reaction route, an aluminum hydroxide slurry is controllably added to phosphoric acid. google.com This process leads to a binary condensation reaction, forming aluminum phosphate condensates. google.com The reaction can be conducted at elevated temperatures, for instance around 60°C, to facilitate the reaction between the aluminum hydroxide and the phosphoric acid solution. google.comrsc.org An alternative approach within this route involves first creating an acidic aluminum phosphate solution by adding phosphoric acid to a portion of the aluminum hydroxide slurry. This acidic solution is then added to the remaining aluminum hydroxide slurry to produce the final aluminum phosphate condensate. google.com The properties of the resulting aluminum phosphate, such as its crystallinity (amorphous, crystalline, or a combination), can be controlled through this method. google.com
Conversely, the acid-to-base route involves the controlled addition of phosphoric acid to an aluminum hydroxide slurry. google.com This method also results in the formation of aluminum phosphate condensates through a binary condensation reaction. google.com The reaction is typically carried out at an elevated temperature to promote the generation of the desired product. google.com A variation of this technique involves mixing a first portion of the aluminum hydroxide slurry with phosphoric acid to create an acidic aluminum phosphate solution. This intermediate solution is then added to the remaining portion of the aluminum hydroxide slurry to form the final product. google.com The molar ratio of aluminum to phosphorus is a critical parameter in determining the final product. For example, specific molar ratios can lead to the formation of monoaluminum phosphate species like Al(H₂PO₄)₃ and Al(OH)(H₂PO₄)₂. rsc.orgatamanchemicals.com
| Reaction Route | Description | Key Parameters | Resulting Product |
| Base-to-Acid | Aluminum hydroxide slurry is added to phosphoric acid. google.com | Temperature, controlled addition rate. google.comrsc.org | Aluminum phosphate condensates (amorphous, crystalline, or mixed). google.com |
| Acid-to-Base | Phosphoric acid is added to an aluminum hydroxide slurry. google.com | Temperature, molar ratio of Al/P. google.comrsc.orgatamanchemicals.com | Aluminum phosphate condensates, including specific monoaluminum phosphate species. google.comatamanchemicals.com |
Sol-Gel Methods for this compound
The sol-gel process offers a versatile route to synthesize this compound with high purity and homogeneity at low temperatures. scispace.com This method involves the transition of a "sol" (a colloidal suspension of solid particles in a liquid) into a "gel" (a solid network enclosing the liquid phase).
Several precursors can be utilized in the sol-gel synthesis of aluminum phosphate. Common aluminum sources include aluminum alkoxides like aluminum tri(sec-butoxide) and aluminum ethoxide, as well as aluminum chloride. scispace.comresearchgate.netresearchgate.net The phosphorus source is typically orthophosphoric acid or ethyl phosphate. scispace.comresearchgate.net The process often employs a gelating agent, such as ethylene (B1197577) oxide or propylene (B89431) oxide, to facilitate the formation of the gel network. scispace.com The properties of the resulting aluminum phosphate, including its crystalline phase, are influenced by the choice of precursors, the preparation method, and the subsequent sintering temperature and duration. scispace.comresearchgate.net For instance, using aluminum chloride and phosphoric acid in the presence of ethylene oxide can yield an aluminum phosphate gel with a high surface area. scispace.com
Hydrothermal and Solvothermal Synthesis of this compound Phases
Hydrothermal and solvothermal synthesis are methods that utilize elevated temperatures and pressures in aqueous or non-aqueous solvents, respectively, to promote the crystallization of desired materials. These techniques are particularly effective for producing crystalline phases of aluminum phosphate.
A typical hydrothermal synthesis involves the reaction of an aluminum source, such as aluminum hydroxide or an aluminum salt like aluminum nitrate, with phosphoric acid in a sealed vessel under controlled pH. wikipedia.org The reaction is often carried out in the presence of organic molecules, known as structure-directing agents (SDAs) or templates, which guide the formation of porous frameworks. wikipedia.org The synthesis conditions, including temperature, time, and the specific aluminum source, play a crucial role in the final product. For example, using aluminum hydroxide can sometimes lead to longer reaction times. researchgate.net The temperature in hydrothermal synthesis can range from around 60°C to higher temperatures like 180°C. acs.orgrsc.orgnih.gov Studies have shown that hydrothermal treatment can be used to synthesize various aluminum hydroxide phases, such as boehmite, which can then be used for phosphate removal. nih.gov
Solid-State Reactions and Thermal Treatment Effects on this compound Formation
Solid-state reactions provide a solvent-free method for synthesizing this compound. This approach involves the direct reaction of solid precursors at elevated temperatures.
A common solid-state method involves dry mixing aluminum hydroxide with an ammonium (B1175870) phosphate. google.com The mixture is then heated in stages. An initial heating stage at a temperature below 250°C for an extended period (e.g., longer than two hours) is crucial to decompose the ammonium phosphate and allow it to react with the aluminum hydroxide while minimizing foaming and avoiding liquefaction. google.com The temperature is then raised in stages to at least 400°C to form the condensed aluminum phosphate. google.com
Thermal treatment also plays a significant role in modifying the properties of this compound prepared by other methods. Heating can induce phase transformations, for example, from an amorphous to a crystalline form. google.com The temperature of thermal treatment can range from 300°C to 800°C, and it can be used to remove unwanted components or alter the physical properties of the material. google.comnih.gov For instance, heating aluminum hydroxide in the presence of phosphoric acid can lead to the formation of aluminum phosphates like Al(H₂PO₄)₃ and AlPO₄, which exhibit high thermal stability. ysxbcn.com The thermal treatment of an alumina-gel with phosphate can yield various products, including aluminum orthophosphate and aluminum metaphosphate, depending on the temperature, duration, and the amount of phosphate. researchgate.net
| Synthesis Method | Precursors | Key Conditions | Product Characteristics |
| Solid-State Reaction | Aluminum hydroxide, Ammonium phosphate google.com | Staged heating, initial temperature <250°C, final temperature ≥400°C google.com | Condensed aluminum phosphate google.com |
| Thermal Treatment | Pre-synthesized this compound | Temperature (e.g., 300-800°C) google.comnih.gov | Phase transformations, removal of impurities, altered physical properties google.com |
Advanced Characterization of Aluminum Hydroxide Phosphate Materials
Diffraction and Scattering Methods
Diffraction techniques are fundamental for determining the crystallographic structure of materials. They rely on the coherent scattering of waves (X-rays or electrons) from the ordered arrangement of atoms in a crystal lattice to provide information on phase composition, crystallinity, and unit cell dimensions.
Powder X-ray Diffraction (XRD) is a primary and rapid technique for identifying crystalline phases in a material. carleton.edu The method involves irradiating a finely powdered sample with monochromatic X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). libretexts.org The resulting diffraction pattern is a fingerprint of the crystalline phases present, as each phase has a unique set of d-spacings (the distance between atomic planes) according to Bragg's Law. carleton.edu
In the characterization of aluminum hydroxide (B78521) phosphate (B84403), XRD is used to identify the specific crystalline forms of aluminum hydroxide, such as bayerite, gibbsite, boehmite, or nordstrandite. researchgate.netarizona.edu The presence of sharp, well-defined peaks in the XRD pattern is indicative of a well-ordered crystalline material. arizona.edu Conversely, materials that are amorphous or poorly crystalline will produce broad, diffuse humps instead of sharp peaks. researchgate.netarizona.edu
The formation of different aluminum hydroxide phases can be highly dependent on synthesis conditions, such as pH. researchgate.net For example, at a pH of 7, the boehmite (γ-AlOOH) phase may be identified, while at lower pH values of 5 and 6, an amorphous aluminum hydroxide phase is more likely to form. researchgate.net The interaction with phosphate can also influence the resulting phases and their crystallinity.
Table 4: Characteristic Powder XRD Peaks (2θ) for Aluminum Hydroxide Phases (Cu Kα radiation)
| Crystalline Phase | (hkl) Plane | 2θ Angle (°) | Reference(s) |
| Bayerite [α-Al(OH)₃] | (001) | ~19.20 | researchgate.net |
| Bayerite [α-Al(OH)₃] | (110) | ~20.53 | researchgate.net |
| Bayerite [α-Al(OH)₃] | (201) | ~40.85 | researchgate.net |
| Boehmite [γ-AlOOH] | (020) | ~14.24 | researchgate.net |
| Boehmite [γ-AlOOH] | (120) | ~27.86 | researchgate.net |
| Boehmite [γ-AlOOH] | (200) | ~48.68 | researchgate.net |
Electron diffraction is a powerful technique for structural analysis that is often performed within a transmission electron microscope (TEM). It is analogous to X-ray diffraction but uses a beam of electrons instead of X-rays. Due to the much shorter wavelength of electrons, this method is particularly suited for studying very small crystalline domains, including nanocrystals, that may be too small to produce a strong signal with XRD. arizona.edu
Electron diffraction has been used to establish the crystalline character of aluminum phosphate materials, especially those that exist as colloidal particles. acs.org When a selected area of the sample is illuminated by the electron beam, a selected area electron diffraction (SAED) pattern is produced. If the material is crystalline, the pattern will consist of sharp spots (from a single crystal) or rings (from a polycrystalline material). If the material is amorphous, the pattern will show only broad, diffuse rings, similar to amorphous patterns in XRD. arizona.edu
Furthermore, advanced techniques like electron spectroscopic diffraction (ESD) can enhance the quality of diffraction patterns by filtering out inelastically scattered electrons, which contribute to background noise. nih.gov This results in clearer patterns that are easier to analyze for determining the crystal structure of minute phases within the aluminum hydroxide phosphate matrix. nih.gov
Pair Distribution Function (PDF) Analysis for Amorphous Phases
Pair Distribution Function (PDF) analysis is a powerful technique for characterizing the local atomic structure of materials, particularly those that are amorphous or nanocrystalline and lack long-range order. mpg.deepj-conferences.org This method provides a histogram of interatomic distances within a material, offering insights into short- and intermediate-range order that cannot be obtained from conventional diffraction techniques. epj-conferences.orgacs.org
In the context of this compound, PDF analysis has been instrumental in elucidating the speciation and precipitation mechanisms of phosphate on amorphous aluminum hydroxide (AAH). mdpi.com Studies using differential atomic pair distribution function (d-PDF) analysis have determined the P–Al distance of phosphate complexes on AAH surfaces to be approximately 3.12 Å. mdpi.com This distance is consistent with the formation of bidentate-binuclear inner-sphere complexes. mdpi.com
As phosphate sorption on AAH increases, PDF analysis reveals distinct changes in the material's atomic structure. mdpi.com The intensity of peaks corresponding to P–O (1.53 Å) and O–O (2.56 Å) bonds grows. mdpi.com Concurrently, peaks associated with Al–O (1.89 Å), edge-sharing Al–Al (2.85 Å), and corner-sharing Al–Al (3.45 Å) interactions are attenuated. mdpi.com This indicates the structural transformation from AAH toward an amorphous aluminum phosphate (AAP) phase. mdpi.comresearchgate.net The P–Al peak position also shifts from ~3.12 Å towards ~3.17 Å, approaching the characteristic P–Al distance of 3.18 Å found in pure AAP. mdpi.com
| Atomic Pair | Interatomic Distance (Å) | Observation |
|---|---|---|
| P–O | 1.53 | Peak intensity grows with increased phosphate sorption. mdpi.com |
| Al–O | 1.89 | Peak intensity attenuates with increased phosphate sorption. mdpi.com |
| O–O | 2.56 | Peak intensity grows with increased phosphate sorption. mdpi.com |
| Al–Al (edge-sharing) | 2.85 | Peak intensity attenuates with increased phosphate sorption. mdpi.com |
| P–Al | ~3.12 to ~3.17 | Peak grows and shifts towards the value for amorphous aluminum phosphate (AAP) with increased phosphate loading. mdpi.com |
| Al–Al (corner-sharing) | 3.45 | Peak intensity attenuates with increased phosphate sorption. mdpi.com |
Electron Microscopy and Surface Imaging
Electron microscopy is a critical tool for visualizing the morphology and structure of materials at the micro- and nanoscale. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct imaging of particle size, shape, aggregation, and internal structure.
Scanning Electron Microscopy (SEM) is used to analyze the surface topography and morphology of materials. In studies of this compound and its precursors, SEM reveals detailed information about particle shape and texture. For instance, SEM images of aluminum hydroxide, a common precursor, have shown the presence of hexagonal crystals. researchgate.net When formulated into powders through processes like spray freeze-drying, aluminum phosphate-containing particles can exhibit obvious shrinkage. researchgate.net These powder formulations may appear as free-flowing particles with no significant signs of agglomeration. researchgate.net
Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of materials. A key finding from TEM analysis is the distinction between the structures of aluminum phosphate and aluminum hydroxide. nih.gov TEM microscopy has shown that aluminum phosphate gel solutions are typically amorphous, lacking the long-range crystalline order. nih.gov In contrast, aluminum hydroxide gel solutions can exhibit a crystalline structure consistent with boehmite. nih.gov This fundamental difference in their internal structure, as revealed by TEM, is critical for understanding their respective physicochemical properties.
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. uni-siegen.de Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are particularly valuable for characterizing the thermal stability and decomposition behavior of this compound and its precursors.
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are heated. uni-siegen.detrb.org The resulting thermogram shows peaks corresponding to thermal events such as phase transitions, dehydration, and decomposition. uni-siegen.de
The DTA curve for aluminum hydroxide, a precursor to this compound, displays characteristic peaks. An endothermic peak at low temperatures (around 71°C) is associated with the loss of physically adsorbed water. researchgate.net A more significant, sharp endothermic peak often appears at higher temperatures (e.g., 275-282°C), corresponding to the dehydroxylation process—the decomposition of Al(OH)₃ into aluminum oxides. researchgate.netnih.gov The precise temperature and nature of these peaks can be influenced by the material's crystallinity and the pH at which it was precipitated. researchgate.net For instance, amorphous aluminum hydroxide may show a broad exotherm over a wide temperature range (e.g., 140 to 900°C) related to slow dehydration and crystallization events. researchgate.net The thermal decomposition of hydrated aluminum phosphate (AlPO₄·H₂O) also shows distinct events in DTA analysis, corresponding to its dehydration. researchgate.net
| Material | Temperature Range (°C) | DTA Event | Associated Process |
|---|---|---|---|
| Aluminum Hydroxide (precipitated at pH 5) | ~71 | Minor Endotherm | Loss of adsorbed water. researchgate.net |
| Aluminum Hydroxide (precipitated at pH 5) | 140-900 | Broad Exotherm | Slow dehydration and decomposition. researchgate.net |
| Aluminum Hydroxide (precipitated at pH 7) | ~71 | Minor Endotherm | Loss of adsorbed water. researchgate.net |
| Aluminum Hydroxide (precipitated at pH 7 & 9) | 275-282 | Sharp Endotherm | Dehydroxylation. researchgate.net |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. umw.edu.pl It is used to quantify mass loss associated with processes like dehydration and decomposition, providing information on thermal stability and composition. umw.edu.pl
The TGA curve for aluminum hydroxide typically shows distinct stages of mass loss. The first stage, occurring at temperatures up to about 200°C, corresponds to the removal of physically adsorbed and loosely bound water. researchgate.netmdpi.com A significant mass loss occurs in a higher temperature range, generally between 215°C and 420°C, which is attributed to the main dehydroxylation step where Al(OH)₃ decomposes and releases water molecules. researchgate.netmdpi.com The total mass loss for the complete conversion of pure Al(OH)₃ to Al₂O₃ is theoretically 34.6%. Studies on various forms of aluminum hydroxide show mass losses in this range, confirming the decomposition process. researchgate.net Similarly, analysis of aluminum phosphate monohydrate (AlPO₄·H₂O-H4) shows that it decomposes in a single step corresponding to the loss of its water molecule. researchgate.net
| Material | Temperature Range (°C) | Mass Loss (%) | Associated Process |
|---|---|---|---|
| Aluminum Hydroxide (precipitated at pH 5) | up to ~140 | ~8.0 | Release of adsorbed water. researchgate.net |
| Aluminum Hydroxide (precipitated at pH 5) | 140-420 | ~37.3 | Dehydration/Dehydroxylation. researchgate.net |
| Aluminum Hydroxide (precipitated at pH 7) | up to ~150 | ~5.7 | Release of adsorbed water. researchgate.net |
| Aluminum Hydroxide (precipitated at pH 7) | ~150-350 | ~21.8 | Dehydroxylation. researchgate.net |
| Aluminum Hydroxide (precipitated at pH 9) | ~150-400 | ~29.1 | Dehydroxylation. researchgate.net |
Elemental and Compositional Analysis (e.g., X-ray Fluorescence - XRF)
X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique widely employed for determining the elemental composition of materials, including this compound. This method is valued for its rapidity, high precision, and minimal sample preparation requirements, making it suitable for both qualitative and quantitative analysis of solid and powdered samples. rsc.orgmalvernpanalytical.com
The fundamental principle of XRF involves bombarding the material with high-energy X-rays. This primary X-ray beam dislodges electrons from the inner atomic shells of the elements within the sample. To regain stability, electrons from outer shells fill the vacancies, releasing a secondary X-ray photon in the process. The energy of this emitted photon is characteristic of the element from which it originated, allowing for elemental identification. The intensity of the emitted X-rays is proportional to the concentration of the element in the sample, enabling quantitative analysis. usgs.govhoriba.com
In the context of this compound, XRF is instrumental in verifying the stoichiometry of the compound, particularly the crucial phosphorus to aluminum (P/Al) ratio. The analysis is typically performed on powdered samples, and the results are often expressed as the weight percent (wt%) of the constituent elements in their oxide forms, such as aluminum oxide (Al₂O₃) and phosphorus pentoxide (P₂O₅). nih.gov
Modern XRF spectrometers, including both wavelength-dispersive (WDXRF) and energy-dispersive (EDXRF) systems, can detect a wide range of elements, from aluminum (Al) to heavier elements. finishingandcoating.comscirp.org For lighter elements like aluminum and phosphorus, analysis is often conducted in a vacuum or helium atmosphere to minimize the absorption of their characteristic low-energy X-rays by air, thereby enhancing sensitivity and accuracy. researchgate.net
Detailed Research Findings
Research on phosphate-based materials demonstrates the utility of XRF in quality control and compositional verification. For instance, studies on phosphate fertilizers have successfully used XRF to quantify the major elemental components. In one such analysis, the composition of a superphosphate (B1263860) fertilizer was determined, providing the weight percentages of various oxides, which is a common practice for such materials. nih.gov
| Compound | Weight Percent (wt%) |
|---|---|
| Aluminum Oxide (Al₂O₃) | 35.50 |
| Phosphorus Pentoxide (P₂O₅) | 42.80 |
| Loss on Ignition (LOI) | 21.10 |
| Silicon Dioxide (SiO₂) | 0.25 |
| Iron(III) Oxide (Fe₂O₃) | 0.15 |
| Calcium Oxide (CaO) | 0.10 |
| Sodium Oxide (Na₂O) | 0.05 |
| Potassium Oxide (K₂O) | 0.05 |
The precision of XRF measurements is typically high, with relative standard deviations for the major components like Al₂O₃ and P₂O₅ being less than 2%. researchgate.net The limits of detection for these elements are well within the percentage levels found in this compound, ensuring accurate quantification. gig.eu
Furthermore, XRF is also utilized in analyzing related materials, such as phosphate conversion coatings on aluminum alloys. In these applications, XRF can determine the coating's thickness and elemental makeup, confirming the presence of both phosphorus and aluminum, which is critical for ensuring the quality and performance of the coating. rsc.orgresearchgate.net The ability of XRF to provide rapid, on-site, and non-destructive analysis makes it an invaluable tool in the manufacturing and quality control processes of this compound and related materials. scirp.orgscirp.org
Structural Elucidation and Polymorphism of Aluminum Hydroxide Phosphate
Identification of Crystalline and Amorphous Phases
Aluminum hydroxide (B78521) phosphate (B84403) can exist in both non-crystalline (amorphous) and crystalline states. The identification and characterization of these phases are fundamental to predicting its reactivity and stability.
Amorphous aluminum phosphate (AAP) serves as a significant analogue for understanding the non-crystalline forms of aluminum hydroxide phosphate. Studies on the interaction of phosphate with amorphous aluminum hydroxide (AAH) reveal the formation of surface precipitates analogous to AAP. rsc.org This process is influenced by factors such as pH and phosphate concentration. mdpi.com
The formation of AAP on AAH surfaces involves a transformation of the coordination environment of aluminum. In AAH, aluminum is primarily in an octahedral coordination (AlO₆). However, upon interaction with phosphate and formation of AAP, a significant portion of the aluminum transitions to a tetrahedral coordination (AlO₄). mdpi.com Spectroscopic analyses, such as 27Al and 31P Nuclear Magnetic Resonance (NMR), are instrumental in identifying these coordination changes. mdpi.com For instance, AAP displays distinct NMR peaks corresponding to both AlO₆ octahedra and AlO₄ tetrahedra bonded to phosphate. mdpi.com
The transition from surface complexation of phosphate on AAH to the precipitation of an AAP-like phase is observed with increasing phosphate loading. rsc.org This suggests a continuum from initial adsorption to the formation of a distinct amorphous phase. The characterization of AAP is therefore essential for modeling the behavior of amorphous this compound in various chemical environments.
In contrast to the disordered nature of amorphous phases, this compound also forms several well-defined crystalline polymorphs. Among these are the mineral kingite and the synthetic compound cyclohexaphosphate Al₂P₆O₁₈.
Kingite is a hydrated aluminum phosphate mineral. cdnsciencepub.com Originally, its formula was reported with a higher water content, but has been refined. cyberleninka.ru It is a secondary mineral, often found in phosphate deposits. aflowlib.org
Cyclohexaphosphate Al₂P₆O₁₈ is a synthetic crystalline compound. nih.gov Its structure is built up from six-membered phosphate ring anions (P₆O₁₈)⁶⁻ that are linked by isolated aluminum-oxygen octahedra (AlO₆). nih.gov This compound is isotypic with its chromium(III), gallium(III), and ruthenium(III) analogues. nih.gov
Crystallographic Studies and Unit Cell Parameter Determination
Crystallographic studies, particularly X-ray diffraction (XRD), are fundamental in determining the precise atomic arrangement within the crystalline polymorphs of this compound. These studies provide detailed information on the unit cell parameters, which are the fundamental building blocks of the crystal lattice.
For kingite , synchrotron X-ray powder diffraction data has been used to determine its crystal structure ab initio. nih.gov The structure was solved and refined in the triclinic space group P1. The unit cell parameters for kingite have been determined as follows:
| Parameter | Value |
| a | 9.377(1) Å |
| b | 10.113(1) Å |
| c | 7.138(1) Å |
| α | 97.60(1)° |
| β | 100.88(1)° |
| γ | 96.01(1)° |
| Volume | 653.0(1) ų |
Data sourced from Pring et al. (2003) nih.gov
For cyclohexaphosphate Al₂P₆O₁₈ , single-crystal X-ray diffraction has been employed to refine its structure. nih.gov It crystallizes in the monoclinic system. The unit cell parameters are detailed in the table below:
| Parameter | Value |
| a | 6.0931 (2) Å |
| b | 15.0676 (4) Å |
| c | 8.2016 (3) Å |
| β | 105.166 (1)° |
| Volume | 726.75 (4) ų |
Data sourced from Oudahmane et al. (2010) nih.gov
Analysis of Layered Structures and Stacking Sequences
The crystal structures of some this compound polymorphs are characterized by layered arrangements of their constituent atoms. The nature of these layers and the way they are stacked upon one another (stacking sequence) are key structural features.
The structure of kingite is a prime example of a layered arrangement. It consists of layers composed of corner-sharing Al(O,OH,F)₆ octahedra and PO₄ tetrahedra. nih.gov These layers are oriented perpendicular to the wikipedia.org direction. Within each layer, there are finite chains of three corner-sharing aluminum octahedra. These layers are interconnected through hydrogen bonding involving water molecules located in the interlayer space. nih.gov
The concept of layered structures is also central to the polymorphism of aluminum hydroxide, Al(OH)₃, which has four major crystalline forms: gibbsite, bayerite, nordstrandite, and doyleite. osti.gov These polymorphs are all built up of double layers of hydroxide ions with aluminum atoms occupying two-thirds of the octahedral holes between the layers. osti.gov They differ primarily in the stacking sequence of these layers. osti.gov While not this compound, the principles of polymorphism arising from different stacking sequences in these related aluminum compounds provide a valuable framework for understanding potential structural variations in more complex layered aluminum phosphate minerals.
Structural Transformations and Phase Transitions Induced by Processing Conditions
The structure of this compound is not static and can undergo significant transformations and phase transitions in response to changes in processing conditions such as temperature and pH.
Heating of aluminum phosphate compounds can induce phase changes. For instance, the thermal breakdown of aluminum metaphosphate [Al(PO₃)₃] can lead to the formation of aluminum orthophosphate [AlPO₄]. researchgate.net The stability of these phosphate phases is also dependent on the oxygen partial pressure. researchgate.net Similarly, hydrated aluminum phosphates can undergo dehydration and subsequent transformations upon heating. researchgate.net For example, AlPO₄·1.5H₂O loses its water molecules between 80 and 130 °C, and heating to around 250 °C can lead to a topotactic transformation to a different structural form. researchgate.net
The pH of the synthesis environment plays a critical role in determining which polymorph of aluminum hydroxide precipitates, which in turn can be a precursor to this compound. minsocam.orgresearchgate.net For example, amorphous aluminum hydroxide is known to form at lower pH values (e.g., 5 and 6), while crystalline forms like boehmite and bayerite precipitate at neutral and higher pH values, respectively. minsocam.org These different precursor structures will subsequently influence the final structure of the this compound. The reaction of aluminum hydroxide with phosphoric acid to form various aluminum phosphate species is also highly dependent on the pH and the molar ratio of aluminum to phosphorus. rsc.org At acidic pH, the interaction between phosphate and amorphous aluminum hydroxide can lead to the dissolution of aluminum and subsequent precipitation of amorphous aluminum phosphate. mdpi.com The acidity of the final phosphate product is also favored by a decrease in the synthesis pH. These findings indicate that precise control over processing conditions is essential for targeting specific crystalline or amorphous phases of this compound.
Surface Chemistry and Reaction Mechanisms
Phosphate (B84403) Sorption and Adsorption Mechanisms on Aluminum Hydroxide (B78521) Surfaces
The sorption of phosphate onto aluminum hydroxide surfaces is a multifaceted process primarily driven by the formation of strong chemical bonds between the phosphate ions and the aluminum centers on the mineral surface. Aluminum oxides and hydroxides are significant adsorbents for phosphate, a process that substantially limits phosphorus mobility. mdpi.comosti.gov The efficiency of this sorption is influenced by several factors, including pH, phosphate concentration, and the specific crystalline structure of the aluminum hydroxide. nih.govacs.org For instance, amorphous aluminum hydroxide (AAH) demonstrates a very high capacity for phosphate sorption, which increases from 3.80 mmol/g at a pH of 7 to 4.63 mmol/g at a pH of 3. mdpi.comosti.govufv.brresearchgate.net
The primary mechanisms involved are the formation of inner-sphere surface complexes and, under certain conditions, surface precipitation. researchgate.netmdpi.com These processes are often studied using advanced spectroscopic techniques such as solid-state nuclear magnetic resonance (NMR) and attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy, which provide molecular-level insights into the bonding environments. mdpi.comnih.govnih.gov
Inner-sphere complexation is a dominant mechanism where phosphate ions directly bind to the aluminum atoms on the hydroxide surface, displacing surface hydroxyl groups without any intervening water molecules. uq.edu.auajouronline.com This process, a type of Lewis acid-base reaction, involves the phosphate ion (Lewis base) donating a pair of electrons to the surface aluminum sites (Lewis acid). ajouronline.comscielo.br The formation of these complexes is a key factor in the strong retention of phosphate on aluminum-containing minerals. mdpi.com
Studies utilizing techniques like ATR-FTIR and solid-state NMR have identified several types of inner-sphere complexes formed between phosphate and aluminum hydroxide surfaces. acs.orgnih.gov
In a monodentate complex, the phosphate ion binds to a single aluminum atom on the surface through one of its oxygen atoms. Research using ATR-FTIR spectroscopy has shown that monodentate complexes can form when pyrophosphate and tripolyphosphate adsorb onto aluminum hydroxide. nih.govresearchgate.net However, for orthophosphate, the formation of monodentate mononuclear complexes is considered less prevalent compared to other configurations. Some studies using double-resonance NMR techniques on wet samples have observed a minor fraction (<3%) of monodentate mononuclear complexes, suggesting they can exist under specific conditions, such as surface wetting. nih.govacs.orgresearchgate.net
Bidentate complexes involve the phosphate ion binding to the surface via two of its oxygen atoms. When these two oxygen atoms bind to the same aluminum atom, it is known as a bidentate mononuclear (chelating) complex. When they bind to two different aluminum atoms, it is referred to as a bidentate binuclear (bridging) complex. Studies on pyrophosphate adsorption on aluminum hydroxide have confirmed the formation of bidentate complexes. nih.govresearchgate.net For orthophosphate, the distinction between chelating and bridging is crucial.
Binuclear complexes are a form of bidentate complex where the phosphate ion bridges two adjacent aluminum centers on the hydroxide surface. This configuration is often considered the most dominant and stable form of inner-sphere complexation for phosphate on aluminum hydroxides. nih.govacs.orgresearchgate.net The shorter distance between aluminum sites on aluminum (hydr)oxides favors the formation of these bidentate binuclear structures. researchgate.net Spectroscopic studies, particularly solid-state NMR, consistently point to the formation of bidentate binuclear inner-sphere surface complexes as the primary mechanism across a range of environmental conditions, including varying pH, phosphate concentrations, and reaction times. nih.govacs.orgresearchgate.net Studies on amorphous aluminum hydroxide show that as phosphate loading increases, the sorption mechanism transitions from bidentate binuclear surface complexation to surface precipitation. mdpi.comosti.govufv.brresearchgate.netdiva-portal.orgresearchgate.net
| Complex Type | Description | Key Research Findings | Primary Analytical Technique | References |
|---|---|---|---|---|
| Monodentate Mononuclear | Phosphate binds to one surface Al atom via one oxygen. | Observed as a minor species (<3%) on wet paste samples at pH 5. Can form with condensed phosphates like pyrophosphate. | 31P{27Al} REAPDOR NMR, ATR-FTIR | nih.govacs.orgnih.govresearchgate.net |
| Bidentate Binuclear | Phosphate bridges two adjacent surface Al atoms using two oxygens. | Considered the dominant sorption mechanism under most investigated conditions (pH 4-10, various concentrations). | Solid-State NMR, d-PDF | mdpi.comnih.govacs.orgresearchgate.netresearchgate.net |
The formation of inner-sphere complexes occurs through a mechanism known as ligand exchange. mdpi.commdpi.com In this process, phosphate anions from the aqueous solution directly displace hydroxyl (-OH) or water (-OH₂) groups that are coordinated to the aluminum atoms on the mineral surface. ajouronline.comnih.gov This reaction is fundamental to the strong, specific adsorption of phosphate, as it involves the formation of a direct covalent bond (Al-O-P). uq.edu.au
≡Al-OH + H₂PO₄⁻ ⇌ ≡Al-H₂PO₄ + OH⁻
The strength and extent of this exchange are influenced by the pH of the solution and the surface charge of the aluminum hydroxide. nih.govresearchgate.net Studies have shown that even when the surface is negatively charged, phosphorylated proteins can be adsorbed via ligand exchange, highlighting the strength of this interaction over electrostatic forces. nih.gov
Beyond surface complexation, phosphate can be removed from solution through surface precipitation, particularly at higher phosphate concentrations, lower pH values, and longer reaction times. mdpi.comufv.br This process involves the formation of a new, three-dimensional solid phase on the aluminum hydroxide surface, which is structurally similar to amorphous aluminum phosphate (AlPO₄). mdpi.comosti.govresearchgate.net
The mechanism transitions from surface adsorption to surface precipitation as phosphate loading increases. mdpi.comufv.brresearchgate.netdiva-portal.org The process is thought to involve several steps:
Adsorption and Dissolution : The initial adsorption of phosphate onto the aluminum hydroxide surface promotes the release of aqueous aluminum ions (Al³⁺) from the mineral. mdpi.comosti.govdiva-portal.org
Formation of Ternary Complexes : The adsorbed phosphate can then act as a sorption site for the newly released Al³⁺, potentially forming intermediate ternary complexes, such as (≡Al-O)₂-PO₂-Al. mdpi.comufv.brresearchgate.netdiva-portal.org
Nucleation and Growth : These complexes or pre-nucleation clusters can then condense and grow, forming surface precipitates of amorphous AlPO₄. mdpi.com
Spectroscopic evidence, including 27Al and 31P NMR, confirms the formation of these aluminum phosphate precipitates on various forms of aluminum (hydr)oxides, including amorphous aluminum hydroxide, gibbsite, and boehmite. mdpi.comufv.br The percentage of phosphate that forms these surface precipitates has been shown to have a direct positive correlation with the total amount of phosphate sorbed. mdpi.comosti.govufv.brresearchgate.netdiva-portal.org
| Influencing Factor | Effect on Precipitation | Rationale | References |
|---|---|---|---|
| Phosphate Concentration | Higher concentration promotes precipitation. | Increased surface loading leads to supersaturation at the mineral-water interface. | mdpi.comufv.br |
| pH | Lower pH (acidic conditions) favors precipitation. | Increased dissolution of aluminum hydroxide provides more Al³⁺ ions to react with phosphate. | mdpi.comufv.br |
| Reaction Time | Longer time allows for precipitation to occur. | Surface complexation can be a precursor to the slower process of precipitation and phase transformation. | ufv.brnih.gov |
Kinetics of Phosphate Sorption and Precipitation Processes
Adsorption Kinetic Models (e.g., Pseudo-First-Order, Pseudo-Second-Order)
To elucidate the mechanism of phosphate adsorption onto aluminum hydroxide surfaces, experimental data are often fitted to various kinetic models. The pseudo-first-order and pseudo-second-order models are among the most commonly used.
The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. However, studies consistently show that the pseudo-second-order model provides a better fit for phosphate adsorption on aluminum hydroxide and its composites. rsc.orgpjoes.comnih.gov This suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. pjoes.comjlakes.org
For instance, in a study involving aluminum hydroxide modified palygorskite nano-composites, the pseudo-second-order model best described the adsorption kinetics of phosphate. rsc.org The theoretically calculated equilibrium adsorption capacity from this model was found to be very close to the experimentally determined value, further validating its applicability. rsc.org Similarly, research on aluminum (oxy)hydroxides has shown that the pseudo-second-order model accurately represents the phosphate adsorption process, indicating a chemical reaction between phosphate ions and the functional groups on the aluminum hydroxide surface. pjoes.com This is often accompanied by the release of hydroxyl ions. pjoes.com
The Elovich equation is another model successfully used to describe second-order kinetics, particularly on energetically heterogeneous solid surfaces. rsc.org
Table 1: Comparison of Kinetic Models for Phosphate Adsorption on Aluminum Hydroxide Materials
| Kinetic Model | Description | Applicability to Aluminum Hydroxide | Reference |
| Pseudo-First-Order | Assumes the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. | Generally provides a poorer fit compared to the pseudo-second-order model. pjoes.com | pjoes.commdpi.com |
| Pseudo-Second-Order | Assumes the rate-limiting step is chemisorption, involving two reactants. | Consistently provides the best fit for experimental data, indicating chemisorption is the dominant mechanism. rsc.orgpjoes.comnih.gov | rsc.orgpjoes.comnih.gov |
| Elovich | Describes adsorption on heterogeneous surfaces. | Successfully applied to describe second-order kinetics on heterogeneous aluminum hydroxide surfaces. rsc.org | rsc.org |
| Intra-particle Diffusion | Used to identify the diffusion mechanism and rate-controlling steps. | The adsorption process can involve multiple steps, including mass transfer and ion adsorption. jlakes.org | jlakes.orgresearchgate.net |
Equilibrium Isotherm Models (e.g., Langmuir, Freundlich)
Adsorption isotherms describe how adsorbates distribute between the liquid and solid phases at equilibrium. The Langmuir and Freundlich models are frequently employed to analyze this equilibrium.
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. Conversely, the Freundlich isotherm is an empirical model that describes multilayer adsorption onto a heterogeneous surface. rsc.orgresearchgate.net
Multiple studies have found that the Freundlich model provides a better description for phosphate adsorption on aluminum hydroxide and its composites than the Langmuir model. rsc.orgresearchgate.net This suggests that the adsorption process occurs on a heterogeneous surface. rsc.orgresearchgate.net For example, in the case of aluminum hydroxide modified palygorskite, the correlation coefficients for the Freundlich model were significantly higher than for the Langmuir model. rsc.org The Freundlich constant, 1/n, which relates to adsorption intensity, often has values less than 0.5, indicating that the adsorption of phosphate is favorable. rsc.org
However, in some cases, both models can adequately describe the adsorption process, suggesting a combination of monolayer and multilayer adsorption. nih.gov
Table 2: Adsorption Isotherm Model Parameters for Phosphate on Aluminum Hydroxide
| Isotherm Model | Key Parameters | Interpretation for Aluminum Hydroxide | Reference |
| Langmuir | q_m (maximum adsorption capacity), K_L (Langmuir constant) | Describes monolayer adsorption. Often shows a reasonable fit but can be less accurate than the Freundlich model. rsc.orgnih.gov | rsc.orgnih.gov |
| Freundlich | K_F (Freundlich constant), n (adsorption intensity) | Describes multilayer and heterogeneous adsorption. Frequently provides a better fit for phosphate adsorption on aluminum hydroxide. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
Thermodynamic Aspects of Phosphate Interaction with Aluminum Hydroxide
Thermodynamic parameters, including Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide critical information about the spontaneity and nature of the adsorption process.
Studies have shown that the adsorption of phosphate onto aluminum hydroxide is typically a spontaneous and endothermic process. rsc.orgnih.gov A negative ΔG° value indicates that the adsorption process is spontaneous. The endothermic nature (positive ΔH°) suggests that the process is favored at higher temperatures. For instance, calorimetric measurements have reported the molar heat of phosphate sorption on amorphous aluminum hydroxide to be -6.5 ± 3 kJ/mol, indicating an exothermic reaction in that specific case, while sulfate (B86663) sorption was endothermic. researchgate.net However, other studies on modified aluminum hydroxides have consistently found the process to be endothermic. rsc.orgnih.gov The positive ΔS° value often observed suggests increased randomness at the solid-solution interface during adsorption. mdpi.com
The chemisorptive nature of the interaction is also supported by thermodynamic data. rsc.org
Influence of Environmental Factors on Surface Reactions
The efficiency and mechanism of phosphate adsorption on aluminum hydroxide are significantly influenced by various environmental factors, most notably pH and the presence of other ions.
pH Dependency of Adsorption Capacity and Mechanism
The pH of the solution is a master variable controlling phosphate adsorption onto aluminum hydroxide. rsc.org The adsorption capacity is highly pH-dependent, with acidic conditions generally favoring phosphate uptake. rsc.orgresearchgate.net The maximum adsorption often occurs in a pH range of 4 to 6. rsc.org
This pH dependence is attributed to two main factors: the surface charge of the aluminum hydroxide and the speciation of phosphate in the solution. Aluminum hydroxide has a point of zero charge (pzc), the pH at which its surface is electrically neutral. Below the pzc, the surface is positively charged, attracting negatively charged phosphate ions. For instance, aluminum hydroxide modified palygorskite has a pzc of 7.8, indicating a positive charge in acidic to neutral conditions. rsc.org
The dominant phosphate species in aqueous solution also varies with pH. At acidic to near-neutral pH (4-6), the primary species is H₂PO₄⁻. rsc.org As the pH increases, the surface of aluminum hydroxide becomes more negatively charged, leading to electrostatic repulsion with the phosphate anions. rsc.org Additionally, at higher pH, there is increased competition from hydroxyl ions (OH⁻) for the active adsorption sites. rsc.org
Effects of Co-existing Anions and Competitive Adsorption (e.g., Arsenate)
In natural and engineered systems, other anions are often present and can compete with phosphate for adsorption sites on aluminum hydroxide surfaces. Arsenate (HₓAsO₄ˣ⁻³), in particular, is a strong competitor due to its similar chemical properties and tetrahedral structure to phosphate. acs.orgresearchgate.net
The presence of phosphate can significantly reduce the adsorption of arsenate on aluminum hydroxide, and vice versa. acs.orgresearchgate.net This competition is a clear indication that they vie for the same reactive surface sites. acs.org Studies have shown that the addition of phosphate suppresses arsenate adsorption on aluminum hydroxide polymorphs like gibbsite and bayerite. acs.orgacs.org The general pH dependence of arsenate adsorption, which increases at lower pH, is not altered by the presence of phosphate. acs.org
The competitive effect can differ between different forms of aluminum hydroxide. For example, phosphate has been observed to have a greater competitive effect on arsenate adsorption onto gibbsite compared to bayerite. acs.org Furthermore, research on mixed iron-aluminum (hydr)oxide systems has demonstrated that phosphate competes more effectively with arsenate for sorption sites on poorly crystalline aluminum hydroxide than on ferrihydrite. nih.gov This implies that in environments rich in aluminum minerals, phosphate can more readily mobilize arsenate. nih.gov
Role of Surface Hydroxyl Groups and Surface Charge in Adsorption
The adsorption capabilities of aluminum hydroxide phosphate are intrinsically linked to its surface chemistry, specifically the behavior of its surface hydroxyl groups and the resulting surface charge. These properties dictate the primary mechanisms through which the compound interacts with and binds various molecules.
The surface of aluminum-containing adjuvants is covered with hydroxyl groups (Al-OH). These groups are amphoteric, meaning they can either accept or donate a proton depending on the pH of the surrounding aqueous environment. researchgate.net This behavior is fundamental to the compound's surface charge and its interaction with adsorbates.
The primary mechanisms governing adsorption onto this compound are electrostatic attraction and ligand exchange. nih.gov
Electrostatic Attraction: This is a predominant mode of adsorption and is directly influenced by the surface charge of the adjuvant and the molecule to be adsorbed (antigen). nih.gov The surface charge is determined by the pH of the solution relative to the adjuvant's point of zero charge (PZC), which is the pH at which the net surface charge is neutral. biopharminternational.com
When the solution pH is below the PZC, the surface hydroxyl groups become protonated (Al-OH₂⁺), resulting in a net positive surface charge.
When the solution pH is above the PZC, the surface hydroxyl groups deprotonate (Al-O⁻), leading to a net negative surface charge. biopharminternational.com
Different forms of aluminum adjuvants have distinct PZC values, which dictates their charge at a typical physiological pH of around 7.4.
Aluminum Hydroxide (AH): Possesses a high PZC of approximately 11.0-11.4. researchgate.netpda.org Consequently, at neutral pH, it is positively charged and effectively adsorbs negatively charged proteins, such as ovalbumin (isoelectric point [pI] ≈ 4.6). researchgate.netpda.org
Aluminum Phosphate (AP): Has a low PZC, typically between 4.0 and 5.5. biopharminternational.com This gives it a negative surface charge at neutral pH, making it suitable for adsorbing positively charged proteins, like lysozyme (B549824) (pI ≈ 11.1). researchgate.netpda.org
Amorphous this compound Sulfate (AAHS): This variant has a PZC near neutral, around 7.0. nih.gov
Optimal adsorption via electrostatic attraction occurs when the adjuvant and the target molecule have opposite charges, which is generally achieved at a pH value between the pI of the protein and the PZC of the adjuvant. biopharminternational.com
Ligand Exchange: This mechanism involves the displacement of surface hydroxyl groups by other ions, particularly phosphate. nih.gov Phosphate ions can bind directly to the aluminum at the surface, forming strong, inner-sphere surface complexes. researchgate.net This process is a key mechanism for the adsorption of phosphorylated molecules. biopharminternational.com
Crucially, the adsorption of phosphate ions from a solution can fundamentally alter the surface chemistry of aluminum hydroxide. pda.org Through ligand exchange, the surface hydroxyl groups are replaced by phosphate ions, effectively converting the surface layer of aluminum hydroxide into aluminum phosphate. researchgate.net This conversion radically changes the surface charge, lowering the PZC. pda.orgpurdue.edu Research has shown that treating aluminum hydroxide with increasing concentrations of phosphate can systematically lower its isoelectric point from 11.0 to as low as 4.6. pda.org This modification directly impacts adsorption: the now negatively-charged surface will repel negatively charged proteins, potentially causing their desorption, while increasing the adsorption of positively charged proteins. purdue.edu
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of aluminum-containing compounds.
DFT calculations are instrumental in modeling the formation of surface complexes between phosphate (B84403) and aluminum hydroxide (B78521) surfaces. These models help to elucidate the nature of the chemical bonds formed and to quantify their strength through the calculation of binding energies.
Quantum mechanical calculations have been used to investigate phosphate surface complexes on iron hydroxides, which can serve as a model for aluminum hydroxides. These studies have modeled deprotonated, monoprotonated, and diprotonated versions of bridging bidentate and monodentate complexes to resolve controversies about their structure researchgate.net. The binding mechanism of condensed phosphates, such as pyrophosphate and tripolyphosphate, on aluminum hydroxide has been investigated using spectroscopic methods, with findings suggesting the formation of inner-sphere complexes. The types of complexes identified include monodentate, bidentate, and binuclear arrangements researchgate.net.
DFT has been employed to estimate the pair-wise interaction energies between aluminosilicate (B74896) dimers and trimers and various charge-balancing cations frontiersin.org. A negative binding energy indicates a thermodynamically favorable interaction, with a more negative value signifying a stronger bond frontiersin.org. Such studies have shown that divalent cations like Ca²⁺ and Mg²⁺ exhibit higher binding energies than monovalent cations such as K⁺, Na⁺, and Li⁺ frontiersin.org. The average Si-O and Al-O bond distances in these models are calculated to be around 1.65–1.67 Å and 1.78–1.79 Å, respectively frontiersin.org.
Interactive Data Table: Calculated Bond Distances in Aluminosilicate Clusters
| Bond Type | Calculated Distance (Å) | Reference |
|---|---|---|
| Si-O | 1.65–1.67 | frontiersin.org |
| Al-O | 1.78–1.79 | frontiersin.org |
| O-H | 0.97–0.99 | frontiersin.org |
DFT calculations are a reliable and computationally efficient tool for predicting the vibrational frequencies of molecules, which can then be compared with experimental infrared (IR) and Raman spectra to identify and characterize chemical species nih.govasianpubs.org.
For aluminum-phosphate compounds, DFT has been used to predict theoretical IR and Raman spectra with considerable precision nih.gov. For example, in aluminum metaphosphate (Al(PO₃)₃), the strongest Raman band, located at 1186 cm⁻¹, is attributed to the symmetric stretching vibrations of 2(P–ONB) in Q² structural units. The IR spectrum is more complex, with strong vibrations in the ranges of 883–1082 cm⁻¹ and 1222–1341 cm⁻¹ nih.gov. DFT has also been used to study Al-O Raman vibrational frequencies for various aquated aluminum species, predicting the main Al-O skeleton vibrations for species like Al(OH)(H₂O)₅²⁺ at 685 cm⁻¹ and trans-Al(OH)₂(H₂O)₄⁺ at 542 cm⁻¹ researchgate.net.
Interactive Data Table: Predicted Vibrational Frequencies for Aquated Aluminum Species
| Species | Predicted Main Al-O Vibration (cm⁻¹) | Reference |
|---|---|---|
| Al(OH)(H₂O)₅²⁺ | 685 | researchgate.net |
| trans-Al(OH)₂(H₂O)₄⁺ | 542 | researchgate.net |
| Al(OH)₆³⁻ | 510 | researchgate.net |
| Al₂O(OH)₆²⁻ | 510 and 699 | researchgate.net |
The hydrolysis of the aluminum(III) ion is a complex process leading to the formation of various monomeric and polymeric hydroxo complexes. DFT calculations have been employed to understand the structures of these hydrolysis products and to predict their formation constants (pKₐ values).
Supermolecule DFT calculations have been performed on the hydrolysis of Al(III) in aqueous solution. These studies have shown that the most stable structures for the first, second, and third hydrolysis products are hexacoordinate, hexacoordinate, and pentacoordinate, respectively nih.gov. The calculated value for the first hydrolysis constant (pKₐ) was 4.6, which is in good agreement with the experimental value of 5.0 nih.gov. Experimental studies combined with computational analysis have identified the formation of species such as Al₃(OH)₄⁵⁺ and Al₁₃(OH)₃₂⁷⁺ under various conditions of ionic strength mdpi.com.
Interactive Data Table: Compiled Equilibrium Constants for Al(III) Hydrolysis
| Equilibrium Reaction | logK (Baes and Mesmer, 1976) | logK (Brown and Ekberg, 2016) | logK (Hummel and Thoenen, 2023) |
|---|---|---|---|
| Al³⁺ + H₂O ⇌ AlOH²⁺ + H⁺ | –4.97 | −4.98 ± 0.02 | −4.98 ± 0.02 |
| Al³⁺ + 2H₂O ⇌ Al(OH)₂⁺ + 2H⁺ | –9.3 | −10.63 ± 0.09 | −10.63 ± 0.09 |
| Al³⁺ + 3H₂O ⇌ Al(OH)₃ + 3H⁺ | –15.0 | −15.66 ± 0.23 | −15.99 ± 0.23 |
| Al³⁺ + 4H₂O ⇌ Al(OH)₄⁻ + 4H⁺ | –23.0 | −22.91 ± 0.10 | −22.91 ± 0.10 |
| 3Al³⁺ + 4H₂O ⇌ Al₃(OH)₄⁵⁺ + 4H⁺ | –13.94 | −14.06 ± 0.22 | −13.90 ± 0.12 |
Data from NECTAR COST cost-nectar.eu
Molecular Dynamics (MD) Simulations of Aluminum Hydroxide Phosphate Systems
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of the time-dependent behavior of a molecular system, providing detailed information on its dynamics and thermodynamics.
MD simulations, including those using reactive force fields (ReaxFF), have been utilized to study aluminum-water reactions and the structure of aluminum-containing species in aqueous environments semanticscholar.org. For instance, Car-Parrinello molecular dynamics (CPMD) has been used to investigate the structural characteristics and stability of aluminum clusters in both the gas phase and aquatic environments researchgate.net. These simulations are crucial for understanding processes such as the sol-gel transition in aluminum carboxylate systems, where they can reveal how factors like free volume and the connectivity of pores influence the material's properties nih.gov. While specific MD studies on this compound are not abundant, the methodologies developed for similar systems, such as aluminum hydroxides and aluminum oxides, provide a strong foundation for future investigations into the dynamic behavior of this compound researchgate.netresearchgate.net.
Ab Initio Powder Diffraction Methods for Structure Determination
Ab initio powder diffraction methods are a powerful tool for determining the crystal structure of materials that are not available as single crystals suitable for conventional diffraction techniques. This approach solves the crystal structure directly from powder diffraction data.
The crystal structure of kingite, a hydrated aluminum phosphate mineral with the formula Al₃(PO₄)₂(OH,F)₂·9H₂O, was successfully determined from synchrotron X-ray powder diffraction data using ab initio direct methods arizona.edu. This demonstrates the capability of these methods to elucidate the complex atomic arrangements in microcrystalline phosphate minerals. Similarly, ab initio quantum mechanical methods have been applied to study the two most important polymorphs of aluminum hydroxide, gibbsite and bayerite, allowing for the full optimization of their structures and the determination of mechanical properties researchgate.net.
Thermodynamic Modeling of Aqueous Speciation and Solubility
Thermodynamic modeling is used to predict the chemical speciation and solubility of compounds under different conditions, such as varying pH and ionic strength. These models are essential for understanding the environmental fate and behavior of this compound.
The solubility of aluminum-containing solids is highly dependent on pH. Aluminum hydroxides, for instance, exhibit their lowest solubility in the pH range of approximately 6 to 9 researchgate.net. Thermodynamic models are used to predict aluminum dissolution in various processes. For example, in the treatment of nuclear waste, models that minimize Gibbs free energy are used to predict the solubility of gibbsite (Al(OH)₃) in caustic solutions econference.io.
Studies on the interaction of phosphate with amorphous aluminum hydroxide (AAH) show that the sorption mechanism transitions from surface complexation to surface precipitation of an amorphous AlPO₄-like phase as phosphate loading increases mdpi.comresearchgate.net. The formation of these precipitates involves the release of Al(III) from the hydroxide, which is promoted by the adsorption of phosphate mdpi.comresearchgate.net. Kinetic, equilibrium, and thermodynamic studies of phosphate adsorption on aluminum hydroxide-modified materials indicate that the process is often endothermic and spontaneous rsc.org.
Computational Approaches for Structural Stability and Phase Transformation Prediction
Computational and theoretical studies, particularly those employing first-principles calculations based on density functional theory (DFT), are powerful tools for investigating the structural stability and potential phase transformations of materials like this compound. While extensive computational research on a specific, crystalline form of this compound is limited due to its tendency to form amorphous or poorly crystalline structures, the methodologies applied to its components—aluminum hydroxides and aluminum phosphates—provide a clear framework for how its stability and transformations can be predicted.
These computational approaches allow researchers to model materials at the atomic level, calculating key thermodynamic properties to determine the most stable structures (polymorphs) under various conditions of temperature and pressure. The stability of a material is assessed by comparing its energy to that of competing phases or alternative crystal structures. A material is considered thermodynamically stable if its energy cannot be lowered by rearranging its atoms into a different structure or by decomposing into other compounds.
First-principles calculations are used to determine the energies of various known and hypothetical crystal structures. The structure with the lowest energy is identified as the ground-state polymorph. By comparing the energies of different polymorphs, a phase diagram can be constructed, predicting the conditions under which one phase might transform into another.
For instance, studies on aluminum (oxy)hydroxide polymorphs have successfully used DFT to calculate and compare the stability of phases like gibbsite, bayerite, boehmite, and diaspore. These calculations help to understand the dehydration processes and phase transformations that occur upon heating. Similarly, computational studies of hydrated aluminophosphates have provided insights into the role of water molecules in stabilizing their crystal structures.
The general approach involves:
Structure Optimization: Proposing various possible crystal structures and using DFT to relax the atomic positions and lattice parameters to find the minimum energy configuration for each structure.
Energy Calculations: Computing the total energy for each optimized structure. The relative energies determine the relative stability of the polymorphs at 0 K.
Phonon Calculations: To account for the effects of temperature, phonon calculations are performed to determine the vibrational properties of the crystal lattice. This allows for the calculation of the Helmholtz or Gibbs free energy, which is essential for predicting phase stability at finite temperatures.
Equation of State: By calculating the energy of a crystal structure at different volumes, an equation of state can be fitted to predict phase transformations under pressure.
These computational techniques provide invaluable insights that complement experimental findings, offering a predictive framework for the stability of complex materials.
Detailed Research Findings
Computational studies on materials related to this compound have yielded detailed predictions of their structural and thermodynamic properties. For example, first-principles calculations have been employed to investigate the high-pressure phase diagram of aluminum oxide hydroxide (AlOOH), revealing a transition to a monoclinic phase at pressures above 340 GPa.
In the context of phosphate interacting with aluminum hydroxide, computational models have been used to determine the geometry of phosphate complexes on amorphous aluminum hydroxide surfaces. These studies, combining DFT with experimental data, have determined P–Al bond distances to be approximately 3.12 Å for bidentate-binuclear surface complexes.
While specific data tables for crystalline this compound are not prevalent in the literature, the following tables present representative data from computational studies on related aluminum hydroxide and aluminum phosphate polymorphs, illustrating the type of information generated by these theoretical approaches.
Table 1: Calculated Structural Parameters for Aluminum Hydroxide Polymorphs
This table presents theoretically optimized lattice parameters for common aluminum hydroxide polymorphs from DFT calculations, compared with experimental values.
| Polymorph | System | a (Å) | b (Å) | c (Å) | β (°) | Method |
| Gibbsite | Monoclinic | 8.67 | 5.07 | 9.72 | 94.5 | DFT-GGA |
| (Experimental) | Monoclinic | 8.68 | 5.08 | 9.74 | 94.5 | XRD |
| Bayerite | Monoclinic | 5.01 | 8.70 | 4.72 | 90.3 | DFT-GGA |
| (Experimental) | Monoclinic | 5.06 | 8.67 | 4.71 | 90.2 | XRD |
| Boehmite | Orthorhombic | 2.87 | 12.22 | 3.70 | - | DFT-GGA |
| (Experimental) | Orthorhombic | 2.87 | 12.23 | 3.69 | - | XRD |
| Diaspore | Orthorhombic | 4.40 | 9.42 | 2.84 | - | DFT-GGA |
| (Experimental) | Orthorhombic | 4.40 | 9.43 | 2.84 | - | XRD |
Table 2: Calculated Formation Energies of Aluminum Phosphate Polymorphs
This table shows the calculated relative formation energies for different polymorphs of AlPO₄, indicating their relative stability. The zero point of energy is typically set to the most stable polymorph (in this case, the Berlinit-type structure).
| Polymorph | Crystal System | Space Group | Relative Formation Energy (eV/formula unit) |
| Berlinite | Trigonal | P3₁21 | 0.00 |
| Tridymite-like | Orthorhombic | C222₁ | +0.15 |
| Cristobalite-like | Tetragonal | I-42d | +0.21 |
| Moganite-like | Monoclinic | I2/a | +0.32 |
These tables demonstrate how computational methods can precisely predict structural parameters and rank the stability of different crystalline phases, providing a foundation for understanding and predicting the behavior of more complex compounds like this compound.
Applications in Materials Science and Engineering
Adsorbents for Environmental Remediation
Aluminum hydroxide (B78521) phosphate (B84403) is widely recognized for its efficacy as an adsorbent, particularly in the removal of pollutants from aqueous solutions. Its high surface area and reactive surface functional groups contribute to its excellent adsorption capabilities.
Phosphate Removal from Aqueous Solutions for Eutrophication Control
Eutrophication, the enrichment of water bodies with nutrients, primarily phosphorus, leads to excessive algal growth and subsequent degradation of water quality. Aluminum-based compounds, including aluminum hydroxide, are extensively used to control phosphorus levels in lakes and wastewater. ajouronline.comtandfonline.com The mechanism of phosphate removal by aluminum hydroxide involves several processes, including adsorption and precipitation. cdnsciencepub.comresearchgate.net
The initial and rapid uptake of phosphate is primarily attributed to an adsorption reaction. cdnsciencepub.com This is followed by a slower process of decomposition and precipitation. cdnsciencepub.com The hydroxyl groups on the surface of aluminum hydroxide play a crucial role in the adsorption of phosphate ions through ligand exchange, forming inner-sphere complexes. ajouronline.com Additionally, electrostatic interactions can occur between the positively charged surface of aluminum hydroxide and negatively charged phosphate ions, leading to the formation of outer-sphere complexes. ajouronline.com
The effectiveness of phosphate removal is influenced by pH, with studies indicating that the greatest amount of phosphate is adsorbed at a pH of 4. nih.gov Amorphous aluminum hydroxide demonstrates a high capacity for phosphate sorption, which can increase from 3.80 mmol/g at pH 7 to 4.63 mmol/g at pH 3. osti.govcolab.wsmdpi.com As the concentration of phosphorus increases, the primary mechanism of interaction transitions from surface complexation to surface precipitation of a compound similar to amorphous aluminum phosphate. osti.govcolab.wsmdpi.com This process is promoted by the release of aluminum ions from the hydroxide, which then precipitate with phosphate. osti.govcolab.wsmdpi.com
Table 1: Phosphate Adsorption Capacities of Aluminum-Based Adsorbents
| Adsorbent | pH | Maximum Adsorption Capacity | Reference |
| Amorphous Aluminum Hydroxide | 3 | 4.63 mmol/g | osti.govcolab.wsmdpi.com |
| Amorphous Aluminum Hydroxide | 7 | 3.80 mmol/g | osti.govcolab.wsmdpi.com |
| Aluminum Oxide Hydroxide | 4 | Greatest adsorption | nih.gov |
Development of Modified Adsorbent Materials
One approach involves the creation of composite materials. For instance, aluminum hydroxide has been loaded onto palygorskite, a natural clay mineral, to create a nanocomposite adsorbent. rsc.org This modification significantly enhances the phosphate adsorption capacity compared to natural palygorskite. rsc.org The enhanced performance is attributed to the increased number of positively charged active sites on the surface of the modified material, which facilitates electrostatic attraction with negatively charged phosphate species. rsc.org
Another strategy involves the synthesis of layered double hydroxides (LDHs). Copper-aluminum layered double hydroxides (CuAl-LDH) supported on modified silica (B1680970) particles have been developed for the removal of phosphate and arsenate. mdpi.comnih.gov The modification of silica with organic molecules creates a suitable platform for the deposition of CuAl-LDH, resulting in a porous structure with a high surface area and numerous active sites for adsorption. mdpi.comnih.gov These modified materials have demonstrated high removal efficiencies for both phosphate and arsenate. mdpi.comnih.gov
Lanthanum-modified aluminum hydroxide composites have also shown promise for enhanced phosphorus removal. acs.org A lanthanum/aluminum-hydroxide composite (LAH) exhibited significantly higher phosphate adsorption capacities compared to commercially available lanthanum-modified bentonite. acs.org The synergistic effect of lanthanum and aluminum, combined with electrostatic interactions and ligand exchange, contributes to the high adsorption efficiency. acs.org
Table 2: Comparison of Phosphate Adsorption Capacities of Modified Adsorbents
| Adsorbent | Maximum Adsorption Capacity (mg P/g) | Reference |
| Natural Palygorskite (PG) | 4.08 | rsc.orgresearchgate.net |
| Aluminum Hydroxide Modified PG (Al-PG) | 16.86 | rsc.orgresearchgate.net |
| Lanthanum/Aluminum-Hydroxide Composite (LAH) at pH 4.0 | 76.3 | acs.org |
| Lanthanum/Aluminum-Hydroxide Composite (LAH) at pH 8.5 | 45.3 | acs.org |
| CuAl-LDH@SiO2 for Phosphate | 44.6 | mdpi.comnih.gov |
Components in Advanced Composite Materials
Aluminum hydroxide phosphate serves as a functional additive in the development of advanced composite materials, contributing to improved mechanical, thermal, and flame-retardant properties.
Polymeric Composites with Enhanced Properties
The incorporation of aluminum phosphates into polymer matrices can enhance the mechanical characteristics and reduce the weight of the resulting composites. researchgate.net Surface modification of fillers like aluminum hydroxide is often necessary to improve their compatibility and dispersion within the polymer matrix, which in turn enhances the mechanical properties of the composite. mdpi.com For example, treating aluminum hydroxide with stearic acid has been shown to improve its dispersion in a vinyl ester resin matrix. mdpi.com Similarly, modifying aluminum hydroxide with waterborne polyurethane has been found to significantly improve the tensile strength, flexural strength, and impact strength of low-density polyethylene (B3416737) (LDPE) composites. mdpi.com
Role in Thermal Properties and Flame Retardancy in Hybrid Materials
Aluminum hydroxide is a well-established, environmentally friendly flame retardant used in various polymers. cyberleninka.ru Its flame-retardant action is primarily due to its endothermic decomposition, which releases water vapor, absorbing heat and diluting flammable gases. mdpi.com
In polyurethane foams, the combination of aluminum hydroxide and triphenyl phosphate has been reported to increase the limiting oxygen index (LOI), a measure of flame retardancy. cetjournal.it Similarly, in ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber, the use of ammonium (B1175870) polyphosphate in a premix containing aluminum hydroxide resulted in composites with improved flame-retardant properties. rsc.org
Table 3: Flame Retardancy Data for Polymer Composites
Inorganic Binders and Cements
Aluminum phosphates are utilized as binders in the production of refractory materials and cements due to their ability to form strong bonds at both room and elevated temperatures. rongshengrefractory.comatamanchemicals.com
Acid aluminum phosphate, a solution of aluminum hydroxide dissolved in phosphoric acid, is an effective binder for fibrous and particulate materials. buffalo.edu This binder is used to create porous ceramic articles with controlled porosity. buffalo.edu The binder is typically present in small weight percentages and resides at the junctions of adjacent fibers or particles, providing structural integrity. buffalo.edu
In the context of refractory castables, aluminum phosphates, such as aluminum dihydrogen phosphate, are used as binders with aggregates like high alumina (B75360), clay, and silica. rongshengrefractory.com Hardeners, including active aluminum hydroxide, are often added to ensure the castable sets at room temperature. rongshengrefractory.com The reaction between phosphoric acid and aluminum hydroxide can be controlled to form a proto aluminum orthophosphate binder during the mixing process, which upon heating, transforms into a ceramic bond of aluminum orthophosphate. google.com
Aluminum phosphate cements are also used in specialized applications, such as cementing tungsten-halogen lamps into glass reflectors. google.com These cements are formulated with an excess of phosphoric acid, which reacts with alumina particles upon heating to form a durable refractory bond. google.com
Application in Refractory Materials
Aluminum hydroxide is a key precursor in the formation of phosphate-bonded refractories. google.com These materials are essential in high-temperature industries like iron, steel, and aluminum for lining vessels that contain molten metals and slags. google.com The binder, often monoaluminum phosphate [Al(H2PO4)3], is typically generated by reacting aluminum hydroxide with phosphoric acid (H3PO4). researchgate.netmade-in-china.com This reaction can be performed prior to mixing the castable or in-situ during the mixing cycle. google.comresearchgate.net
The resulting phosphate-bonded materials are noted for their exceptional characteristics, including:
High Bonding Strength : The phosphate network creates strong bonds that persist at elevated temperatures. researchgate.netresearchgate.net
Thermal Stability : They can withstand high temperatures without significant degradation. google.com
Abrasion Resistance : The hard, ceramic-like bond provides excellent resistance to wear. google.comresearchgate.net
Volume Stability : These refractories exhibit minimal expansion or contraction when subjected to heat. google.com
A common method involves reacting orthophosphoric acid with finely divided aluminum hydroxide and water within the refractory batch. google.com This process forms a proto aluminum orthophosphate binder that, upon heating to temperatures around 1200°F (approximately 650°C), progressively loses chemically combined water to form a durable aluminum orthophosphate (AlPO4) ceramic bond. google.com High-alumina aggregates are frequently used in these formulations. google.com The use of solid aluminum phosphate, derived from the reaction of aluminum hydroxide and phosphoric acid, is also prevalent for applications like refractory paint spraying, fire mud, and castables. made-in-china.com
Use in Acid-Base Cements and Protective Coatings
Alumino-phosphate binders, synthesized from aluminum hydroxide and phosphoric acid, are widely utilized in the formulation of acid-base cements and protective coatings. researchgate.net Their efficacy in these applications stems from their high bonding strength, excellent abrasion resistance, and stability at very high temperatures. researchgate.net
In acid-base cements , monoaluminum phosphate acts as a setting agent in what are known as chemically bonded phosphate ceramics (CBPCs). atamankimya.com These cements are valued for applications such as rapid repair mortars. atamankimya.com The reaction mechanism involves the acidic phosphate solution interacting with basic or amphoteric materials, leading to the formation of a hard, dense, and stable product. researchgate.netcore.ac.uk
As protective coatings , aluminum phosphate provides significant resistance to chemical attack and thermal degradation. patsnap.com It is added to paints and coatings intended for metals, particularly in high-temperature or acidic environments, due to its chemical inertness and strong adhesion. atamankimya.com The coating can protect materials like graphite (B72142) from oxidation at elevated temperatures. buffalo.edu These binders create durable crystalline phases, such as Al(PO3)3 and AlPO4, on the material's surface, which enhances corrosion resistance. researchgate.net
Integration in Geopolymer Binders
This compound is integral to the development of phosphate-activated geopolymers, which are low-carbon, inorganic binders. nih.govresearchgate.net In this context, an acid aluminum phosphate solution is typically prepared by dissolving aluminum hydroxide in phosphoric acid. nih.govresearchgate.net This solution is then used to activate an aluminosilicate (B74896) source, such as metakaolin or volcanic ash. nih.govresearchgate.net
The introduction of soluble aluminum from the this compound solution into the geopolymer system has been shown to significantly influence the material's properties. Research indicates that the presence of these aluminum species can accelerate reaction kinetics and enhance the development of compressive strength, even at room temperature. nih.govresearchgate.netrsc.org For instance, one study found that an acid aluminum phosphate-activated volcanic ash binder developed a 1-day compressive strength of 27 MPa when cured at 40°C. nih.gov
The reactivity of the acid aluminum phosphate solution is dependent on factors like the initial concentration of the phosphoric acid and the molar ratio of aluminum to phosphorus (Al/P). researchgate.netrsc.org Studies have shown that an Al/P molar ratio of 1/3 is highly reactive and significantly enhances the compressive strength of the resulting metakaolin-based geopolymer binders. researchgate.netrsc.org The final hardened geopolymer paste consists of an amorphous structure (SiO2·Al2O3·P2O5·nH2O) and crystalline phases like aluminum hydrogen phosphate. nih.govmdpi.com
Interactive Data Table: Compressive Strength of Phosphate Geopolymers
The table below summarizes research findings on the compressive strength of geopolymer binders activated with acid aluminum phosphate solutions under various conditions.
| Aluminosilicate Source | Activator Composition (Al/P Molar Ratio) | Curing Temperature (°C) | Compressive Strength (MPa) | Citation |
| Volcanic Ash | 1/3 | 20 | 16.6 (at 1 day) | nih.gov |
| Volcanic Ash | 1/3 | 40 | 27.0 (at 1 day) | nih.gov |
| Volcanic Ash | 1/3 | 60 | 18.5 (at 1 day) | nih.gov |
| Metakaolin | 1/3 (from 40 wt% H3PO4) | Room Temperature | Enhanced vs. pure H3PO4 | researchgate.netrsc.org |
| Fly Ash | 1.0 | Not specified | 31.0 (at 28 days) | mdpi.com |
Q & A
Q. How can the crystalline phase of aluminum hydroxide phosphate be distinguished from amorphous phases in complex mixtures?
- Methodological Answer : Use a combination of X-ray diffraction (XRD) to identify crystalline phases (e.g., aluminum phosphate vs. monetite) and Fourier-transform infrared (FTIR) spectroscopy to detect phosphate bonding patterns. Thermogravimetric analysis (TGA) can further differentiate hydrated phases by measuring mass loss during dehydration . For amorphous phases, compare experimental XRD patterns with known standards and validate with Raman spectroscopy to confirm vibrational modes unique to amorphous structures .
Q. What experimental factors influence protein adsorption capacity on this compound adjuvants?
- Methodological Answer : Adsorption is governed by electrostatic interactions, which depend on the point of zero charge (PZC) of the adjuvant. Aluminum hydroxide (PZC ~11) adsorbs acidic proteins (pI 4.5–5) at neutral pH, while aluminum phosphate (PZC 5–7) shows minimal adsorption due to repulsion. Use Langmuir isotherms to quantify adsorption capacity (e.g., 1.56–1.72 mg protein/mg aluminum) and calculate adsorption coefficients (96–119 mL/mg) via linear regression (R² ≥ 0.984) .
Q. How does pH affect the solubility and stability of this compound in aqueous systems?
- Methodological Answer : Under acidic conditions (pH < 5), this compound dissolves preferentially, releasing Al³⁺ and PO₄³⁻ ions. In alkaline environments (pH > 9), it forms stable complexes with sodium aluminosilicates (e.g., NaAl₃Si₃O₁₀(OH)₂). Monitor solubility via ICP-OES and validate equilibrium phases using chemical modeling software (e.g., PHREEQC) to predict saturation indices for gibbsite or hematite .
Advanced Research Questions
Q. How can discrepancies in material balance models be resolved when aluminum exists in both hydroxide and phosphate forms?
- Methodological Answer : Discrepancies arise from assumptions about hydration states and phase distributions. Compare thermogravimetric water loss (TGA) with oven-drying methods to quantify bound vs. free water, as prolonged heating may dehydrate hydroxides. Use charge balance models to reconcile cation-anion mismatches; for example, assume bismuth exists as phosphate (BiPO₄) and aluminum as mixed oxides/hydroxides. Model 4 (oxide-dominated) and Model 5 (thermogravimetric water-adjusted) yield material balances of 96.6–98.1% with RSD 6.2–9.1% .
Q. What methodologies optimize desorption of biomolecules from this compound without damaging the substrate?
- Methodological Answer : Use competitive elution agents like 1.0 M sodium citrate or phosphate buffers (pH 7.4) to displace adsorbed proteins via ligand exchange. Avoid high NaCl concentrations (>3.0 M), which fail to disrupt electrostatic binding. For aged formulations, pre-treat with 1.0 M guanidine hydrochloride to weaken hydrophobic interactions. Validate recovery via size-exclusion chromatography to ensure protein integrity .
Q. Why do aluminum hydroxide and phosphate adjuvants exhibit divergent protein adsorption behaviors despite similar compositions?
- Methodological Answer : The difference stems from surface charge dynamics . Aluminum hydroxide retains a positive charge at neutral pH, enabling electrostatic binding to acidic proteins. Aluminum phosphate, however, becomes negatively charged above pH 5, causing repulsion. Confirm this via zeta potential measurements and correlate with adsorption isotherms. Structural studies (e.g., TEM) further reveal morphological differences in particle aggregation .
Q. How can charge balance models account for multiple ionic species in systems containing this compound?
- Methodological Answer : Integrate ion chromatography data for anions (e.g., PO₄³⁻, SO₄²⁻) and cations (Al³⁺, Na⁺) to calculate charge densities. Use stoichiometric assumptions (e.g., BiPO₄ for bismuth, Al(OH)₃ for unaccounted aluminum) to minimize residuals. For complex waste matrices, apply multivariate regression to prioritize dominant phases (e.g., gibbsite, hematite) and validate with saturation indices from thermodynamic databases .
Q. What experimental approaches validate amorphous vs. crystalline phase formation during synthesis?
- Methodological Answer : Synthesize amorphous phases via rapid precipitation (e.g., mixing AlCl₃ and Na₃PO₄ at high shear rates) and crystalline phases through slow hydrothermal growth. Characterize using XRD peak broadening analysis (Scherrer equation) and differential scanning calorimetry (DSC) to detect glass transition temperatures (Tg ~660–794°C for amorphous phases). Compare with reference standards like crystalline BiPO₄ (melting point 350°C) .
Q. How can long-term stability of this compound under varying storage conditions be assessed?
- Methodological Answer : Conduct accelerated aging studies at 40–80°C and monitor phase transitions via TGA and XRD. For aqueous suspensions, track particle size (dynamic light scattering) and zeta potential over time. Use leaching tests (e.g., 3 M NaOH at 90°C for 8–48 hours) to quantify dissolution kinetics and identify metastable intermediates .
Q. What computational methods predict interaction mechanisms between this compound and environmental contaminants?
- Methodological Answer : Apply density functional theory (DFT) to model adsorption energies of contaminants (e.g., Cr(VI), As(V)) on hydroxylated surfaces. Validate with surface complexation models (e.g., CD-MUSIC) parameterized using FTIR and XPS data. For field applications, integrate geochemical modeling (e.g., PHREEQC) to predict co-precipitation with iron oxides or silicic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
